molecular formula C25H24N2O2 B1162253 BB-22 7-hydroxyisoquinoline isomer

BB-22 7-hydroxyisoquinoline isomer

Cat. No. B1162253
M. Wt: 384.5
InChI Key: KBKSDHBJEYHUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 7-hydroxyisoquinoline isomer differs from BB-22 structurally by having the quinoline group replaced with an isoquinoline group attached at its seven position. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

  • BB-22 7-hydroxyisoquinoline isomer and its related compounds present challenges in forensic drug analysis due to the emergence of new analogs and isomers. A study by Kohyama et al. (2016) in "Forensic Toxicology" explored the differentiation among regioisomers of synthetic cannabinoids, focusing on the isomeric molecules stemming from minor modifications of 5F-PB-22. They employed gas chromatography–electron ionization-mass spectrometry and liquid chromatography–tandem mass spectrometry for analyzing these molecules, highlighting the importance of precise analytical methods in forensic toxicology (Kohyama et al., 2016).

Reactions with Hydrocarbons in Superacids

  • Research by Koltunov et al. (2002) in "The Journal of Organic Chemistry" investigated the reactions of various hydroxyquinolines and hydroxyisoquinolines, including 7-hydroxyisoquinoline, with benzene and cyclohexane in superacid mediums. This study contributed to understanding the chemical behavior of these compounds under extreme conditions, revealing insights into their potential applications in organic synthesis and chemical reactions (Koltunov et al., 2002).

Fluorescence Properties in Biological Applications

  • A study by Mercurio et al. (2021) in "Chembiochem" explored the fluorescence properties of a novel isoquinoline derivative in an invertebrate animal model. This research highlighted the potential of isoquinolines, like the this compound, as fluorescent dyes for biological applications, specifically in cellular imaging and possibly in diagnostics (Mercurio et al., 2021).

Applications in Pharmacology and Cancer Research

  • Berberine, an isoquinoline alkaloid closely related to this compound, has been studied extensively for its pharmacological properties. Research by Okubo et al. (2017) in "The American Journal of Chinese Medicine" showed that berberine induces apoptotic cell death in leukemia cells, suggesting a potential therapeutic application in cancer treatment (Okubo et al., 2017).

properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

InChI

InChI=1S/C25H24N2O2/c28-25(29-21-11-10-19-12-13-26-15-20(19)14-21)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-15,17-18H,1-3,6-7,16H2

InChI Key

KBKSDHBJEYHUNZ-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=C(C=CN=C2)C2=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

synonyms

isoquinolin-7-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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